molecular formula C13H19IrO 4* B1143814 IRIDIUM I PENTANEDIONATE-CYCLO-OCTADIENE COMPLEX CAS No. 12154-84-6

IRIDIUM I PENTANEDIONATE-CYCLO-OCTADIENE COMPLEX

Katalognummer: B1143814
CAS-Nummer: 12154-84-6
Molekulargewicht: 383.51
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Nomenclature

Iridium(I) Pentanedionate-Cyclo-Octadiene Complex represents a well-characterized organometallic compound that has garnered significant attention in coordination chemistry and catalysis research. The compound possesses the Chemical Abstracts Service registry number 12154-84-6 and exhibits a molecular formula of C₁₃H₁₉IrO₄, with a corresponding molecular weight of 383.51 atomic mass units. The complex is formally designated under multiple systematic nomenclature systems, reflecting its structural complexity and the various approaches to describing organometallic compounds in chemical literature.

The compound is most commonly referred to by several equivalent names that reflect its constituent ligands and central metal atom. The primary systematic name, (Acetylacetonato)(1,5-cyclooctadiene)iridium(I), accurately describes the coordination environment around the iridium center. Alternative nomenclature includes 1,5-Cyclooctadiene(acetylacetonato)iridium(I) and the more descriptive designation ((1,2,5,6-eta)-1,5-cyclooctadiene)(2,4-pentanedionato-o,o')-iridium. The structural formula notation commonly employed in organometallic chemistry represents this compound as iridium(acetylacetonate)(1,5-cyclooctadiene), emphasizing the bidentate coordination mode of both ligand systems.

The physical characteristics of this iridium complex demonstrate typical properties associated with low-oxidation-state precious metal organometallics. The compound manifests as yellow to yellow-orange crystalline material, exhibiting moderate thermal stability with decomposition occurring between 145-150°C. The crystalline form indicates well-ordered solid-state packing, while the characteristic coloration suggests specific electronic transitions within the d⁸ iridium(I) center. Water solubility studies reveal complete insolubility in aqueous media, which is consistent with the hydrophobic nature of both the cyclooctadiene and acetylacetonate ligands.

Property Value Reference
Molecular Formula C₁₃H₁₉IrO₄
Molecular Weight 383.51 g/mol
Melting Point 145-150°C (decomposition)
Physical Form Yellow crystalline solid
Water Solubility Insoluble
Storage Requirements Inert atmosphere, under -20°C

Historical Development of Organoiridium Catalysts

The historical trajectory of organoiridium catalyst development provides essential context for understanding the significance of Iridium(I) Pentanedionate-Cyclo-Octadiene Complex within the broader framework of organometallic chemistry. The emergence of iridium-based catalytic systems can be traced to the pioneering work conducted during the 1970s, when researchers began systematically exploring the catalytic properties of square-planar iridium(I) complexes. This period marked a fundamental shift in the understanding of precious metal catalysis, as scientists recognized the unique electronic and steric properties that distinguished iridium from its lighter congeners rhodium and the more extensively studied platinum.

The development of Crabtree's catalyst represented a watershed moment in iridium chemistry, demonstrating that carefully designed ligand environments could unlock exceptional catalytic performance for challenging hydrogenation reactions. Robert Crabtree and graduate student George Morris discovered this catalyst in the 1970s while investigating iridium analogues of Wilkinson's rhodium-based hydrogenation systems. The success of Crabtree's catalyst, which incorporates cyclooctadiene as a crucial ligand component, established the importance of this particular diene in stabilizing catalytically active iridium centers and provided the conceptual foundation for subsequent developments in iridium-based organometallic chemistry.

The evolutionary path from early iridium catalysts to modern precursor complexes like Iridium(I) Pentanedionate-Cyclo-Octadiene Complex reflects a growing understanding of ligand design principles and their impact on catalytic performance. Research conducted throughout the 1980s and 1990s demonstrated that the combination of cyclooctadiene with various ancillary ligands could produce remarkably versatile catalyst precursors. The incorporation of acetylacetonate as a stabilizing ligand in these systems proved particularly advantageous, as this beta-diketonate ligand provides both electronic stabilization through its chelating coordination mode and facile displacement characteristics that enable in-situ catalyst activation.

Square-planar iridium(I) complexes gained particular attention due to their structural and electronic similarities to platinum(II) anticancer complexes, initially spurring investigations into their potential biological activities. Early studies focusing on compounds such as iridium(acetylacetonate)(cyclooctadiene) and dinuclear chloro-bridged cyclooctadiene iridium complexes revealed promising antiproliferative activities, though these applications represented a secondary development compared to their primary role in catalysis. The recognition that these complexes could serve dual purposes as both catalyst precursors and potential therapeutic agents highlighted the remarkable versatility inherent in well-designed organometallic architectures.

Role in Modern Coordination Chemistry

The contemporary significance of Iridium(I) Pentanedionate-Cyclo-Octadiene Complex in coordination chemistry stems from its exceptional utility as a precursor to diverse catalytic systems and its role in advancing fundamental understanding of organometallic reactivity patterns. Modern coordination chemists have recognized this complex as an invaluable synthetic building block that enables access to sophisticated iridium-based architectures through controlled ligand substitution and coordination environment modification. The compound's commercial availability and air-stable nature have made it particularly attractive for systematic studies of iridium coordination chemistry, allowing researchers to focus on ligand design and reactivity patterns rather than complex synthetic challenges.

The utilization of this iridium complex as a Umicore precatalyst for asymmetric and cross-coupling catalysis represents one of its most significant contributions to modern synthetic chemistry. Research investigations have demonstrated that the acetylacetonate ligand can function as an internal base during catalyst activation processes, facilitating the formation of active catalytic species through controlled deprotonation reactions. Studies conducted on the reaction of chiral azolium salts with this iridium precursor have revealed that the methoxy analogues can serve similar internal base functions, leading to the generation of well-defined N-heterocyclic carbene iridium complexes with excellent enantioselectivity in silane reduction reactions.

Contemporary research has expanded the application scope of this complex beyond traditional catalysis into areas such as coordination-driven self-assembly and supramolecular chemistry. Recent work has demonstrated that cyclometalated iridium(III) species derived from related precursors can participate in [4 + 4] coordination-driven self-assembly processes using linear aryldiisocyanide bridging ligands. These investigations have yielded families of coordination cages with the general formula [Iridium(C^N)₂(μ-bridging ligand)]₄⁴⁺, where the cyclometalating ligands and bridging components can be systematically varied to tune photophysical properties. The successful isolation of these supramolecular structures in yields ranging from 40-83% demonstrates the remarkable reliability and predictability of iridium-based coordination chemistry when appropriate precursor complexes are employed.

The versatility of cyclooctadiene ligands in iridium chemistry has been extensively documented through studies examining the transformation pathways available to cyclooctadiene-containing precursors under various reaction conditions. Research has revealed that the 1,5-cyclooctadiene ligand can undergo intramolecular carbon-hydrogen activation reactions, leading to the formation of complexes containing cyclooctadiene or cyclooctadienyl ligands in η³,η²; κ,η³; κ²,η²; and η³ coordination modes. These transformation processes are initiated by intramolecular carbon-hydrogen activation of the cyclooctadiene ligand and proceed through either inter- or intramolecular insertion, or reductive elimination followed by further carbon-hydrogen activation elementary steps.

Application Area Specific Use Research Findings Reference
Asymmetric Catalysis Silane reduction of ketones 85-93% enantiomeric excess achieved
Cross-coupling Reactions General catalyst precursor High catalytic activity observed
Supramolecular Assembly Coordination cage formation 40-83% isolated yields
Ligand Activation Carbon-hydrogen bond activation Multiple coordination modes accessible

The continued development of iridium-based coordination chemistry through systematic studies of complexes like Iridium(I) Pentanedionate-Cyclo-Octadiene Complex has established fundamental principles that guide the design of next-generation catalytic systems. The recognition that the acetylacetonate ligand can participate in catalyst activation through internal base mechanisms has opened new avenues for developing operationally simple catalytic protocols that can be performed under benchtop conditions. This advancement represents a significant step toward making sophisticated enantioselective transformations more accessible for practical synthetic applications, thereby bridging the gap between academic research and industrial implementation.

Eigenschaften

CAS-Nummer

12154-84-6

Molekularformel

C13H19IrO 4*

Molekulargewicht

383.51

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reduction of Iridium(III) to Iridium(I)

In a nitrogen-purged flask, IrCl₃·3H₂O (2.5 mmol) is dissolved in a 1:1 mixture of ethanol and water. COD (5.0 mmol) is added dropwise under vigorous stirring, followed by refluxing at 80°C for 12 hours. The reaction produces a dark red solution of [Ir(COD)Cl]₂, confirmed by the disappearance of the Ir-Cl stretching band at 320 cm⁻¹ in IR spectroscopy.

Ligand Substitution with Acetylacetone

To the cooled [Ir(COD)Cl]₂ solution, acetylacetone (5.0 mmol) and triethylamine (10.0 mmol) are introduced. The mixture is stirred at room temperature for 6 hours, during which the chloride ligands are replaced by acetylacetonate. The progress is monitored via thin-layer chromatography (TLC), with a mobile phase of hexane:ethyl acetate (4:1).

Isolation and Purification

The crude product is filtered through a sintered glass funnel, and the filtrate is concentrated under reduced pressure. Residual impurities are removed via column chromatography using silica gel (60–120 mesh) and a gradient eluent of dichloromethane:methanol (95:5). The purified complex appears as a red-orange crystalline solid with a yield of 65–75%.

Reaction Optimization and Kinetic Analysis

Solvent Effects

Reaction rates vary significantly with solvent polarity. In dichloromethane, the second-order rate constant for ligand substitution is 1.44 × 10⁻² L mol⁻¹ s⁻¹, compared to 9.2 × 10⁻⁴ L mol⁻¹ s⁻¹ in benzene. Polar solvents stabilize the transition state by solvating the leaving chloride ion, accelerating the reaction.

Temperature Dependence

Elevating the temperature to 50°C reduces the reaction time by 40% but risks COD ligand dissociation. Thermogravimetric analysis (TGA) confirms the complex’s stability up to 155°C, making reflux conditions viable for short durations.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃) : Signals at δ 5.20 (m, 8H, COD CH), δ 1.85 (s, 6H, acac CH₃), and δ 1.60 (m, 8H, COD CH₂).

  • IR (KBr) : Peaks at 1575 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (C=C stretch of acac).

Elemental Analysis

Acceptable ranges for carbon content (37.1–41.0%) and iridium purity (≥99.9%) ensure batch consistency. Deviations indicate incomplete ligand substitution or solvent retention.

Industrial-Scale Production

Umicore’s patented methodology employs continuous flow reactors to enhance scalability. Key parameters include:

  • Residence time : 30 minutes at 10 bar pressure.

  • Catalyst loading : 0.5 mol% to minimize costs.
    A representative batch produces 1.2 kg of Ir(acac)(COD) with >99% purity, as verified by high-performance liquid chromatography (HPLC).

Challenges and Mitigation Strategies

Ligand Degradation

Prolonged exposure to moisture hydrolyzes the acac ligand, forming iridium oxides. Storage under anhydrous N₂ and addition of molecular sieves (3Å) prevent degradation.

Byproduct Formation

Side products like [Ir(COD)₂]⁺ are removed via selective precipitation using diethyl ether. Recrystallization from hot toluene further refines the product.

Recent Advancements

A 2022 study demonstrated a divergent synthesis approach, where Ir(acac)(COD) serves as a template for tris-heteroleptic iridium complexes. Sonogashira coupling with aryl halides introduces functional groups without disrupting the acac ligand . This method expands the complex’s utility in photovoltaics and OLED fabrication.

Analyse Chemischer Reaktionen

Iridium I Pentanedionate-Cyclo-Octadiene Complex undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state iridium complexes.

    Reduction: It can be reduced to form lower oxidation state iridium complexes.

    Substitution: The ligands in the complex can be substituted with other ligands to form new iridium complexes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Iridium I Pentanedionate-Cyclo-Octadiene Complex has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Iridium I Pentanedionate-Cyclo-Octadiene Complex involves its ability to form stable complexes with various ligands. This stability allows it to act as a catalyst in various chemical reactions. In biological systems, iridium complexes can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells . The molecular targets and pathways involved include DNA, proteins, and cellular signaling pathways related to oxidative stress and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Iridium I Pentanedionate-Cyclo-Octadiene Complex can be compared with other similar iridium complexes, such as:

The uniqueness of this compound lies in its combination of pentanedionate and cyclooctadiene ligands, which provide a balance of stability and reactivity, making it a versatile precursor for various applications.

Biologische Aktivität

The Iridium I pentanedionate-cyclooctadiene complex (C13H19IrO4), known for its unique structure and catalytic properties, has garnered interest in various fields, particularly in catalysis and biological applications. This coordination compound features a central iridium atom coordinated to a pentanedionate ligand and cyclooctadiene, typically adopting a square planar geometry. This structural characteristic is crucial for its reactivity and interaction with biological substrates.

Synthesis and Structural Characteristics

The synthesis of the iridium I pentanedionate-cyclooctadiene complex generally involves the reaction of iridium salts with 2,4-pentanedione in the presence of cyclooctadiene. This process is often conducted under inert conditions to prevent oxidation. The resulting complex has been characterized by various spectroscopic techniques, confirming its molecular structure and coordination environment.

Catalytic Properties

Research indicates that the iridium I pentanedionate-cyclooctadiene complex exhibits significant catalytic activity in organic transformations. Its ability to facilitate reactions involving organic molecules is critical for applications in organic synthesis. Studies have shown that this complex can effectively interact with various substrates, optimizing reaction conditions and improving yields.

Case Studies

  • Anticancer Activity :
    • A study investigated the anticancer properties of iridium complexes, including the pentanedionate-cyclooctadiene variant. The results suggested that these complexes exhibit selective cytotoxicity against cancer cell lines, potentially through mechanisms involving oxidative stress and apoptosis induction.
    • For instance, an iridium complex demonstrated an IC50 value of 1.54 µM against HeLa cells, indicating potent anticancer activity compared to other tested compounds .
  • Photochemical Applications :
    • The complex has been explored for its photocleavage capabilities under specific light conditions. Research has shown that it can effectively cleave plasmid DNA when exposed to blue light, forming reactive oxygen species (ROS) that contribute to its phototherapeutic effects .
  • Biological Interactions :
    • Interaction studies have highlighted the complex's ability to bind with biomolecules, influencing metabolic pathways. The reactivity with thiol-containing compounds suggests potential applications in drug delivery systems and as a therapeutic agent in redox biology .

Comparative Analysis with Other Metal Complexes

The table below summarizes key features of the iridium I pentanedionate-cyclooctadiene complex compared to similar metal complexes:

Compound NameKey FeaturesUnique Aspects
Iridium I acetylacetonateContains acetylacetone ligandMore commonly used in organic synthesis
Rhodium I acetylacetonateSimilar coordination environmentExhibits different catalytic properties
Platinum II acetylacetonateContains acetylacetone ligandKnown for stability but less effective in asymmetric catalysis
Ruthenium II 2,4-pentanedionateSimilar ligand structureOften used in metathesis reactions
Iridium I pentanedionate-cyclooctadiene Square planar geometry; effective catalytic interactionsDistinctive behavior in biological systems

Q & A

Q. What are the optimal synthetic pathways for preparing iridium(I) pentanedionate-cyclo-octadiene complexes, and how do reaction parameters influence yield and purity?

Methodological Answer: Synthesis typically involves ligand substitution reactions under inert atmospheres. Microwave-assisted methods (e.g., 60–100°C, 30–60 min) can enhance reaction efficiency by reducing decomposition risks . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (dichloromethane/hexane) is critical. Characterization requires multinuclear NMR (¹H, ¹³C, ¹⁹⁵Ir) to confirm ligand coordination and UV-Vis spectroscopy to monitor electronic transitions. Contradictions in reported yields often arise from trace oxygen or moisture; thus, rigorous Schlenk-line techniques are recommended .

Q. How can spectroscopic and crystallographic data resolve ambiguities in the coordination geometry of iridium(I) complexes?

Methodological Answer: X-ray crystallography is definitive for geometry determination, but challenges in crystal growth (e.g., solvent choice, slow diffusion) may require alternative ligands or counterions. For ambiguous cases, compare experimental IR stretching frequencies (e.g., C=O in pentanedionate ~1520 cm⁻¹) with DFT-predicted values (B3LYP/def2-TZVP) . Electron paramagnetic resonance (EPR) can detect paramagnetic intermediates if oxidation occurs during synthesis .

Advanced Research Questions

Q. What computational strategies best model the electronic structure and catalytic activity of iridium(I) pentanedionate-cyclo-octadiene complexes?

Methodological Answer: Hybrid DFT functionals (e.g., B3LYP with 15–20% exact exchange ) paired with relativistic effective core potentials (ECPs) for Ir are optimal. For catalytic cycles, calculate free-energy surfaces (ΔG‡) using solvent models (e.g., CPCM). Discrepancies between computed and experimental redox potentials may arise from incomplete basis sets; validate with high-level methods like DLPNO-CCSD(T) .

Q. How can researchers reconcile contradictory kinetic data in hydrogenation or C–H activation studies involving this complex?

Methodological Answer: Use stopped-flow UV-Vis kinetics to capture transient intermediates (e.g., Ir-hydrides). For conflicting rate laws, design isotopic labeling experiments (e.g., D₂ vs. H₂) to distinguish associative vs. dissociative pathways . Statistical analysis (e.g., ANOVA) of triplicate trials under controlled O₂ levels can isolate experimental artifacts.

Q. What methodologies enable the study of ligand lability and solvent effects on catalytic turnover?

Methodological Answer: Variable-temperature ¹H NMR (VT-NMR) in deuterated solvents (e.g., toluene-d₈) quantifies ligand exchange rates. Pair with Eyring plots to extract ΔH‡ and ΔS‡. For solvent effects, conduct kinetic profiling in solvents of varying donor numbers (e.g., THF vs. dichloroethane) and correlate with COSMO-RS simulations .

Methodological Frameworks for Research Design

Q. How should researchers formulate hypotheses about structure-activity relationships in iridium(I) complexes?

Methodological Answer: Apply the PICO framework:

  • P opulation: Ir(I) complexes with cyclo-octadiene.
  • I ntervention: Ligand modifications (e.g., electron-withdrawing substituents on pentanedionate).
  • C omparison: Catalytic efficiency vs. [Ir(cod)(acac)].
  • O utcome: Turnover frequency (TOF) in hydrogenation .

Q. What criteria ensure ethical and reproducible experimental designs for air-sensitive organometallic studies?

Methodological Answer: Follow FINER principles:

  • F easible: Use gloveboxes with <1 ppm O₂/H₂O.
  • N ovel: Explore understudied substrates (e.g., fluorinated alkenes).
  • E thical: Dispose of heavy-metal waste via certified protocols.
  • R elevant: Align with green chemistry goals (low catalyst loading) .

Data Analysis and Contradiction Management

Q. How can researchers address inconsistencies in DFT-predicted vs. experimental bond lengths in iridium complexes?

Methodological Answer: Re-optimize geometries using dispersion-corrected functionals (e.g., B3LYP-D3) and compare with neutron diffraction data. If discrepancies persist, check for crystal packing effects via periodic boundary condition (PBC) calculations .

Q. What statistical approaches validate catalytic performance claims when reproducibility is challenged?

Methodological Answer: Use Grubbs’ test to identify outliers in TOF datasets. Apply Bayesian regression to quantify uncertainty in Arrhenius parameters. Cross-validate with independent techniques (e.g., GC-MS vs. in situ IR) .

Advanced Characterization Techniques

Q. How does X-ray absorption spectroscopy (XAS) complement crystallography in probing Ir(I) coordination environments?

Methodological Answer: XANES at the Ir L₃-edge identifies oxidation states, while EXAFS refines bond distances (e.g., Ir–C vs. Ir–O). For dynamic systems, perform time-resolved XAS during catalysis (e.g., 100 ms resolution) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.